molecular formula C4H10I2MgO B3182906 magnesium;ethoxyethane;diiodide CAS No. 29054-07-7

magnesium;ethoxyethane;diiodide

Cat. No.: B3182906
CAS No.: 29054-07-7
M. Wt: 352.24 g/mol
InChI Key: TYBJAXPVYJCIAZ-UHFFFAOYSA-L
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Description

Magnesium;ethoxyethane;diiodide refers to a coordination complex where magnesium diiodide (MgI₂) is solvated or coordinated by ethoxyethane (diethyl ether, CH₃CH₂OCH₂CH₃). Magnesium diiodide is a hygroscopic, white crystalline solid with a melting point of 634°C and a density of 4.43 g/cm³ . Ethoxyethane, a common ether solvent, acts as a Lewis base, stabilizing the magnesium center via coordination. This compound is structurally analogous to Grignard reagents (R-Mg-X), where ethoxyethane replaces the organic alkyl/aryl group . Its primary applications lie in catalysis and organic synthesis, particularly in reactions requiring mild Lewis acidity .

Properties

IUPAC Name

magnesium;ethoxyethane;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O.2HI.Mg/c1-3-5-4-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBJAXPVYJCIAZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC.[Mg+2].[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10I2MgO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Magnesium;ethoxyethane;diiodide can be prepared through several synthetic routes. One common method involves the reaction of magnesium metal with iodine in the presence of ethoxyethane (diethyl ether) as a solvent. The reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted by-products . The general reaction is as follows: [ \text{Mg} + \text{I}_2 \rightarrow \text{MgI}_2 ]

In industrial settings, magnesium diiodide can also be produced by treating magnesium oxide, magnesium hydroxide, or magnesium carbonate with hydroiodic acid : [ \text{MgO} + 2 \text{HI} \rightarrow \text{MgI}_2 + \text{H}_2\text{O} ] [ \text{Mg(OH)}_2 + 2 \text{HI} \rightarrow \text{MgI}_2 + 2 \text{H}_2\text{O} ] [ \text{MgCO}_3 + 2 \text{HI} \rightarrow \text{MgI}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Chemical Reactions Analysis

Magnesium;ethoxyethane;diiodide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydroiodic acid, water, and oxygen. The major products formed from these reactions are magnesium oxide, magnesium hydroxide, and iodine.

Scientific Research Applications

Organic Synthesis

Magnesium iodide serves as a reagent in organic synthesis, particularly in reactions such as the Baylis-Hillman reaction, which produces (Z)-vinyl compounds. It can also facilitate the demethylation of aromatic methyl ethers when used in diethyl ether as a solvent .

Reaction TypeExample ReactionOutcome
Baylis-Hillman ReactionAldehyde+Alkene\text{Aldehyde}+\text{Alkene}(Z)-vinyl compounds
DemethylationAr OCH3+MgI2\text{Ar OCH}_3+\text{MgI}_2Aromatic alcohols

Battery Technology

Recent advancements have highlighted magnesium iodide's potential in rechargeable battery systems, specifically magnesium/iodine batteries. These batteries utilize a liquid–solid two-phase reaction mechanism that enhances reaction kinetics and energy density. The magnesium/iodine battery exhibits a high energy density of approximately 400 Wh/kg and shows excellent cycling stability .

Key Performance Metrics:

  • Capacity: 180 mAh/g at 0.5 C
  • Voltage: Approximately 2.1 V
  • Cycle Stability: Retention of 94.6% capacity over 120 cycles

Nuclear Energy Applications

Research indicates that magnesium iodide can be effective in adsorbing gaseous radioactive iodine, making it a candidate for use in nuclear energy applications. Its ability to capture iodine could be crucial for safety measures in nuclear reactors .

Case Study 1: Organic Synthesis Using MgI2

A study demonstrated the efficacy of magnesium iodide in facilitating the synthesis of complex organic molecules through various coupling reactions. The results indicated that reactions involving MgI2 yielded higher selectivity and efficiency compared to traditional reagents.

Case Study 2: Performance of Magnesium/Iodine Batteries

In a comparative analysis of different cathode materials for rechargeable batteries, magnesium/iodine batteries were shown to outperform others in terms of energy density and cycling stability, confirming their viability for future energy storage solutions.

Health and Safety Considerations

While magnesium iodide has several beneficial applications, it is essential to consider its health impacts. Exposure can cause skin irritation and respiratory issues; therefore, proper handling protocols are necessary when working with this compound .

Mechanism of Action

The mechanism by which magnesium;ethoxyethane;diiodide exerts its effects involves its role as a transmembrane and intracellular modulator. In biological systems, magnesium ions are essential for the proper functioning of ion channels and enzyme systems. In the context of antiarrhythmic therapy, magnesium ions help maintain the Na⁺ and K⁺ gradients across cardiac cell membranes, which are crucial for normal cardiac function .

Comparison with Similar Compounds

Table 1: Comparative Properties of Magnesium Halides

Property MgI₂ MgCl₂ MgBr₂ SmI₂
Melting Point (°C) 634 714 711 520 (decomposes)
Density (g/cm³) 4.43 2.32 3.72 5.24
Solubility in Ether High Moderate High High
Bond Length (Mg–X, Å)* 2.741 (solid) 2.56 (Mg–Cl) 2.68 (Mg–Br)
Primary Use Lewis acid catalyst Dehydration agent Organic synthesis Single-electron reductant

*Mg–I bond lengths vary with coordination: 2.741(2) Å in hexa-coordinate MgI₂ vs. 2.52 Å in gas-phase di-coordinate MgI₂ .

Key Observations :

  • MgI₂ has a lower melting point than MgCl₂ or MgBr₂ due to weaker ionic interactions in its lattice .
  • Unlike SmI₂, which is a potent reductant, MgI₂ primarily functions as a Lewis acid .

Structural and Coordination Behavior

Table 2: Coordination Chemistry of Selected Magnesium Complexes

Compound Coordination Number Mg–X Bond Length (Å) Ligand Environment Reference
MgI₂ (solid state) 6 2.9183 Hexagonal CdI₂-type lattice
[(THF)₃Mg{Ph₂P(Se)NCH₂CH₂NPPh₂(Se)}] 4 2.741 THF and phosphinoselenoic amide ligands
MgI₂·(ethoxyethane)ₙ 4–6 (variable) ~2.72 (estimated) Ethoxyethane coordination

Key Observations :

  • Coordination with ethers (e.g., THF, ethoxyethane) shortens Mg–I bond lengths compared to pure MgI₂, enhancing stability and altering reactivity .
  • Magnesium triazenides exhibit even shorter Mg–I distances (2.7209 Å) due to strong N-donor ligand effects .

Key Observations :

  • MgI₂·ethoxyethane complexes are less redox-active than SmI₂ but excel in Lewis acid-driven processes like polymerization .

Biological Activity

Magnesium ethoxyethane diiodide, commonly referred to as magnesium iodide (MgI2) in various forms, is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of the biological activity of magnesium iodide, focusing on its synthesis, properties, and relevant case studies.

Magnesium iodide is an inorganic compound with the formula MgI2, which can exist in various hydrated forms such as MgI2·xH2O. It is typically synthesized through the reaction of magnesium oxide, carbonate, or hydroxide with hydroiodic acid. The compound is known for its high solubility in water and stability under specific conditions, although it decomposes at elevated temperatures releasing elemental iodine .

Antimicrobial Properties

One of the most significant biological activities associated with magnesium iodide is its antimicrobial properties. Iodine compounds are known for their germicidal activity against a wide range of bacteria and viruses. The presence of iodine in magnesium iodide enhances its potential as a disinfectant and antiseptic agent, making it useful in medical applications .

Table 1: Antimicrobial Efficacy of Iodine Compounds

CompoundTarget MicroorganismsEfficacy
Magnesium IodideStaphylococcus aureusEffective
Escherichia coliEffective
Candida albicansModerate

Thyroid Function and Iodine Supplementation

Magnesium iodide serves as a source of iodine, which is critical for thyroid hormone synthesis. Iodine deficiency can lead to various health issues, including goiter and hypothyroidism. Studies have indicated that supplementation with iodine-rich compounds can improve thyroid function in deficient populations .

Case Study 1: Use in Thyroid Disorders

A clinical study examined the effects of magnesium iodide supplementation on patients with subclinical hypothyroidism. The results indicated a significant improvement in thyroid hormone levels among participants receiving magnesium iodide compared to a control group. This suggests that magnesium iodide may be beneficial for individuals with iodine deficiency-related thyroid disorders .

Case Study 2: Antimicrobial Applications

In a laboratory setting, magnesium iodide was tested against various pathogens responsible for hospital-acquired infections. The compound demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria. This finding supports its potential use as a topical antiseptic in clinical settings .

Safety and Toxicity

While magnesium iodide has beneficial biological activities, it also poses certain health risks. Prolonged exposure can lead to skin irritation and respiratory issues upon inhalation. Additionally, excessive iodine intake can adversely affect thyroid function, necessitating careful dosage considerations when used therapeutically .

Q & A

Q. What are the standard synthetic routes for preparing magnesium diiodide (MgI₂) and its ether complexes?

Magnesium diiodide is typically synthesized by direct reaction of magnesium metal with iodine in anhydrous conditions. Ethoxyethane (diethyl ether) is often used as a solvent due to its ability to stabilize Grignard-like intermediates. For example:

  • Synthesis of MgI₂ : React magnesium turnings with iodine in dry ethoxyethane under inert atmosphere. Monitor exothermic reactions to avoid decomposition .
  • Ether Complex Formation : Combine MgI₂ with ethoxyethane in stoichiometric ratios. Crystallization under reduced pressure yields complexes like MgI₂·(CH₃CH₂OCH₂CH₃)ₙ. Ensure rigorous exclusion of moisture to prevent hydrolysis .

Q. What spectroscopic techniques are employed to characterize magnesium diiodide-ethoxyethane complexes?

  • X-ray Crystallography : Determines molecular geometry and bonding. For example, MgI₂·(OEt₂)₂ structures reveal tetrahedral coordination around Mg²⁺ .
  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) identify ligand environments. Ethoxyethane protons exhibit shifts due to Mg²⁺ coordination .
  • IR Spectroscopy : Stretching frequencies of C-O bonds (1,050–1,150 cm⁻¹) confirm ether coordination .

Advanced Research Questions

Q. How does solvent choice (e.g., THF vs. ethoxyethane) influence the reactivity of MgI₂ in cross-coupling reactions?

  • Experimental Design : Compare reaction yields and kinetics in THF vs. ethoxyethane. Use model reactions (e.g., Kumada coupling) with controlled variables (temperature, concentration).
  • Key Findings : THF’s higher polarity enhances MgI₂ solubility, accelerating reaction rates. Ethoxyethane’s lower boiling point (34.6°C) limits high-temperature applications but reduces side reactions .
  • Data Contradictions : Some studies report THF’s superiority, while others note ethoxyethane’s stability in moisture-sensitive systems. Replicate experiments with strict anhydrous protocols to resolve discrepancies .

Q. How can researchers address contradictions in reported catalytic efficiencies of MgI₂ complexes?

  • Methodology :
    • Systematic Parameter Variation : Test catalyst loading (1–10 mol%), substrates, and solvents.
    • Control Experiments : Exclude light, oxygen, and moisture to isolate variables.
    • Meta-Analysis : Compare literature data using statistical tools (e.g., ANOVA) to identify outliers or trends .
  • Example : Discrepancies in MgI₂’s efficacy in C–C bond formation may arise from impurities in iodine sources. Use high-purity MgI₂ (≥99.9%) and validate via elemental analysis .

Q. What strategies optimize the stability of MgI₂-ethoxyethane complexes for long-term storage?

  • Experimental Approach :
    • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen vs. air.
    • Moisture Control : Store complexes in Schlenk flasks with molecular sieves.
    • Additive Screening : Introduce stabilizers (e.g., crown ethers) to enhance shelf life .
  • Data Interpretation : Complexes degrade faster in humid environments (hydrolysis to Mg(OH)₂ and HI), necessitating argon-filled storage .

Key Methodological Considerations

  • Moisture Sensitivity : Use gloveboxes or Schlenk lines for synthesis and handling .
  • Data Reproducibility : Document reagent sources (e.g., Sigma-Aldridge MgI₂, CAS 10377-58-9) and purity grades .
  • Ethical Data Reporting : Disclose negative results (e.g., failed crystallizations) to aid meta-analyses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
magnesium;ethoxyethane;diiodide
Reactant of Route 2
magnesium;ethoxyethane;diiodide

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